molecular formula C18H20N2O4 B270581 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

Número de catálogo B270581
Peso molecular: 328.4 g/mol
Clave InChI: UUDHWXHVQGCTNR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid, also known as CP-690,550, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are a group of drugs that target the JAK family of enzymes involved in the immune response. CP-690,550 has shown promise in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mecanismo De Acción

6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate the immune response. By blocking these enzymes, 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid can reduce the production of cytokines and other inflammatory molecules that contribute to autoimmune diseases. This leads to a reduction in inflammation and a decrease in the symptoms associated with these conditions.
Biochemical and Physiological Effects:
6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been shown to have several biochemical and physiological effects, including a reduction in the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also leads to a decrease in the number of immune cells that are involved in the inflammatory response, such as T cells and B cells. These effects contribute to the anti-inflammatory properties of 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid and its potential therapeutic applications in autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid is its selectivity for JAK enzymes, which allows for targeted inhibition of the immune response without affecting other cellular processes. This makes it a promising candidate for the treatment of autoimmune diseases, as it can reduce inflammation without causing significant side effects. However, 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid also has some limitations, including its potential for off-target effects and its limited efficacy in some patient populations.

Direcciones Futuras

There are several future directions for research on 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid, including the development of more potent and selective JAK inhibitors, the identification of biomarkers to predict patient response to therapy, and the exploration of combination therapies that can enhance the efficacy of 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid in treating autoimmune diseases. Additionally, further studies are needed to understand the long-term safety and efficacy of 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid, particularly in patients with chronic autoimmune diseases. Overall, 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid represents a promising avenue for the development of new therapies for autoimmune diseases, and further research is needed to fully explore its potential.

Métodos De Síntesis

The synthesis of 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid involves several steps, including the reaction of 4-(2-oxo-1-pyrrolidinyl)aniline with ethyl 3-cyclohexene-1-carboxylate, followed by a series of chemical transformations to produce the final product. The process involves the use of several reagents and solvents, and requires careful control of reaction conditions to ensure high yield and purity.

Aplicaciones Científicas De Investigación

6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It works by inhibiting the JAK family of enzymes, which play a key role in the immune response. By blocking the activity of these enzymes, 6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid can reduce inflammation and prevent damage to tissues and organs affected by autoimmune diseases.

Propiedades

Nombre del producto

6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid

Fórmula molecular

C18H20N2O4

Peso molecular

328.4 g/mol

Nombre IUPAC

6-[[4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C18H20N2O4/c21-16-6-3-11-20(16)13-9-7-12(8-10-13)19-17(22)14-4-1-2-5-15(14)18(23)24/h1-2,7-10,14-15H,3-6,11H2,(H,19,22)(H,23,24)

Clave InChI

UUDHWXHVQGCTNR-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O

SMILES canónico

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3CC=CCC3C(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.